molecular formula C14H12ClNO6S2 B2604572 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid CAS No. 327079-55-0

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2604572
CAS No.: 327079-55-0
M. Wt: 389.82
InChI Key: VRIDRQSDTJPSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO6S2 and a molecular weight of 389.84 g/mol . This compound is known for its unique structure, which includes a chloro group, a methanesulfonylphenyl group, and a sulfamoylbenzoic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic acid
  • 2-Chloro-5-[(4-ethylsulfonylphenyl)sulfamoyl]benzoic acid
  • 2-Chloro-5-[(4-propylsulfonylphenyl)sulfamoyl]benzoic acid

Uniqueness

2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO6S2/c1-23(19,20)10-4-2-9(3-5-10)16-24(21,22)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIDRQSDTJPSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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